Cas no 862894-96-0 (N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib)

N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib 化学的及び物理的性質
名前と識別子
-
- (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib
- N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
- Bortezomib Impurity 23
- N-[(1S)-2-[(3-Methyl-1-oxobutyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide (ACI)
- Pyrazinecarboxamide, N-[(1S)-2-[(3-methyl-1-oxobutyl)amino]-2-oxo-1-(phenylmethyl)ethyl]- (9CI)
-
- インチ: 1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1
- InChIKey: WREPYMVPDVCLPX-HNNXBMFYSA-N
- ほほえんだ: [C@H](C(=O)NC(=O)CC(C)C)(NC(C1N=CC=NC=1)=O)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 10
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002168-1g |
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
862894-96-0 | 95% | 1g |
$760.32 | 2023-08-31 | |
TRC | M294055-500mg |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib |
862894-96-0 | 500mg |
$ 1978.00 | 2023-09-07 | ||
Chemenu | CM109680-1g |
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
862894-96-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
TRC | M294055-5mg |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib |
862894-96-0 | 5mg |
$ 138.00 | 2023-09-07 | ||
TRC | M294055-50mg |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib |
862894-96-0 | 50mg |
$ 940.00 | 2023-09-07 | ||
Chemenu | CM109680-1g |
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
862894-96-0 | 95%+ | 1g |
$893 | 2021-08-06 |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomibに関する追加情報
Professional Introduction to N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib and CAS No. 862894-96-0
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib, identified by the CAS number 862894-96-0, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases. The structure and properties of this compound make it a subject of extensive research and development, with implications for both academic studies and clinical trials.
The chemical structure of N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib incorporates several key functional groups that contribute to its unique reactivity and biological activity. The presence of a boronic acid moiety, specifically in the N(1-Des(boric Acid)) portion of the molecule, is particularly noteworthy. Boronic acids are well-known for their ability to form stable complexes with diols, a property that has been exploited in various pharmaceutical applications. This characteristic makes the compound a promising candidate for further investigation in drug design and development.
In recent years, there has been growing interest in the use of boronic acid derivatives as therapeutic agents. These compounds have shown promise in the treatment of diseases such as cancer, where they can act as inhibitors of specific enzymes or pathways involved in tumor growth and progression. The research on N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib is part of this broader effort to develop new and more effective treatments for cancer patients.
One of the most significant areas of research involving this compound is its potential as an anti-cancer agent. Preclinical studies have demonstrated that N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib can inhibit the activity of certain enzymes that are crucial for cancer cell proliferation. These enzymes include cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound has the potential to slow down or halt cancer cell growth, thereby offering a new therapeutic strategy.
The mechanism of action of N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib is also an area of active investigation. Initial studies suggest that the compound exerts its effects by binding to specific target proteins within cancer cells. This binding disrupts normal cellular processes, leading to apoptosis (programmed cell death) or senescence (cellular aging). Understanding the precise molecular interactions between N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib and its target proteins is crucial for optimizing its therapeutic potential.
Furthermore, researchers are exploring the possibility of combining N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib with other anti-cancer agents to enhance its efficacy. Combination therapy is often more effective than single-agent therapy because it can target multiple pathways involved in cancer growth and progression. Preliminary results from combination studies suggest that N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib can synergize with existing chemotherapeutic drugs, leading to improved outcomes for cancer patients.
The development of new anti-cancer agents like N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib also involves careful consideration of pharmacokinetic and pharmacodynamic properties. These properties determine how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as how it interacts with target proteins and cells. Understanding these properties is essential for optimizing dosing regimens and minimizing side effects.
In addition to its potential as an anti-cancer agent, N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib may have applications in other areas of medicine as well. For example, its ability to interact with specific proteins could make it useful in diagnostic imaging or as a tool for studying cellular processes. Further research is needed to explore these possibilities fully.
The synthesis and characterization of N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib are also important aspects of ongoing research efforts. Advances in synthetic chemistry have made it possible to produce complex molecules like this one with high purity and yield. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to analyze the structure and properties of these compounds accurately.
As research on N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib progresses, new insights into its mechanisms of action and therapeutic potential will continue to emerge. Clinical trials will be essential for evaluating its safety and efficacy in human patients. These trials will provide valuable data on how best to use this compound in clinical practice.
In conclusion, N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib (CAS No. 862894-96-0) is a promising compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so too will its potential as a therapeutic agent for various diseases.
862894-96-0 (N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib) 関連製品
- 289472-80-6(N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide)
- 685826-13-5((cyclopropylmethyl)(3,3,3-trifluoropropyl)amine)
- 2694725-13-6(benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)
- 765-58-2(2-Bromo-5-methylthiophene)
- 156144-39-7(4-(6-fluoro-1H-benzimidazol-2-yl)phenol)
- 1263281-47-5(2-(((Cyanomethyl)amino)methyl)benzonitrile)
- 1783692-21-6(2-Methyl-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-2-amine)
- 146726-17-2(Hydroxy-Bifenthrin)
- 2757928-19-9(8-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)imidazo[1,2-a]pyridine-2-carboxylic acid)
- 71406-81-0(4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine)



